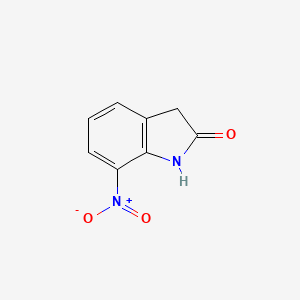

7-Nitrooxindole

Overview

Description

Molecular Structure Analysis

The molecular structure of 7-Nitrooxindole consists of an indole ring that has been nitrated at the 7 position . The canonical SMILES representation of 7-Nitrooxindole isC1C2=C (C (=CC=C2) [N+] (=O) [O-])NC1=O . Physical And Chemical Properties Analysis

7-Nitrooxindole has a molecular weight of 178.14 g/mol and a molecular formula of C8H6N2O3 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass of 7-Nitrooxindole is 178.03784206 g/mol .Scientific Research Applications

Inhibition of Brain Nitric Oxide Synthase

7-Nitrooxindole (7-NI) has been a focus in studies regarding its effects on brain nitric oxide synthase (NOS). It's known as a selective inhibitor of neuronal nitric oxide synthase. For instance, one study demonstrated that 7-NI enhances the action of norharmane, an IDO inhibitor, on NOS activity in various brain regions, suggesting IDO activity may be partially responsible for the short duration of 7-NI action (Connop et al., 1995).

Anti-Nociceptive Activity

Research has also shown that 7-NI exhibits anti-nociceptive activity in mice without increasing blood pressure, highlighting its potential as a novel inhibitor of NOS with selectivity for the brain enzyme and indicating its usefulness for studying the central pharmacological effects of nitric oxide (Moore et al., 1993).

Molecular Mechanisms of NOS Inhibition

Further investigations into the molecular mechanisms of enzyme inhibition by 7-NI reveal that it is competitive with L-arginine and blocks H2O2 formation, suggesting its similarity to imidazole, a known heme-site inhibitor of NOS (Mayer et al., 1994).

Activities Independent of Neuronal Nitric-Oxide Synthase Inhibition

7-NI is also recognized for activities independent of neuronal nitric-oxide synthase inhibition. For example, it has been shown to prevent convulsions in experimental models, suggesting anticonvulsant effects not necessarily involving nNOS inhibition (Matsumura et al., 2008).

Ring Transformation in Chemical Processes

7-Nitrooxindole has been studied in chemical processes like the ring transformation of heterocycles by oxidizing agents. Research in this area has uncovered mechanisms of ring transformation, crucial for understanding its chemical behavior and potential applications (Plas & Buurman, 1975).

Effects on Sleep and Nitric Oxide

The effects of 7-NI on sleep and nitric oxide production have been studied, showing that it induces central depression associated with decreased sleep stages and wakefulness, hinting at its significant excitatory effect on neuronal structures involved in the regulation of locomotion and vigilance (Dzoljic et al., 1996).

Mechanism of Action

Target of Action

7-Nitrooxindole primarily targets Nitric Oxide Synthase (NOS) enzymes, specifically the neuronal nitric oxide synthase . These enzymes play a crucial role in the production of nitric oxide (NO), a critical signaling molecule in various physiological processes .

Mode of Action

7-Nitrooxindole acts as a selective inhibitor of neuronal nitric oxide synthase . By inhibiting these enzymes, it prevents the conversion of arginine to citrulline and nitric oxide (NO), thereby reducing the production of NO .

Biochemical Pathways

The inhibition of NOS enzymes disrupts the nitric oxide signaling pathway. Nitric oxide is involved in various intracellular processes, including the defense mechanism against reactive oxygen species (ROS) in challenging environmental conditions . Therefore, the action of 7-Nitrooxindole can have significant downstream effects on these processes.

Result of Action

The primary result of 7-Nitrooxindole’s action is the reduction in nitric oxide production due to the inhibition of NOS enzymes . This can have various molecular and cellular effects, depending on the specific physiological processes that NO is involved in.

Safety and Hazards

In case of exposure, it is advised to move the victim into fresh air and provide artificial respiration if necessary . If the chemical comes into contact with the skin, it should be washed off immediately with plenty of water . If ingested, the mouth should be rinsed with water and medical attention should be sought immediately .

properties

IUPAC Name |

7-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-4-5-2-1-3-6(10(12)13)8(5)9-7/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGANBSWHOYEFKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423729 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitrooxindole | |

CAS RN |

25369-31-7 | |

| Record name | 7-Nitrooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitrooxindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

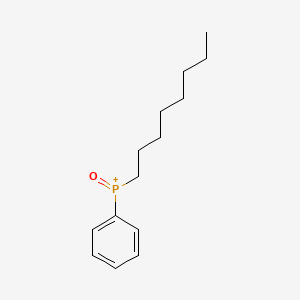

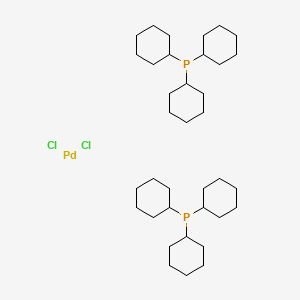

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)

![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)